2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide
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Overview
Description
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide is a complex organic compound that features a biphenyl core with a cyano group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an amidation reaction involving an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and acetamide moieties.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product would be the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated biphenyls.
Scientific Research Applications
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The cyano group and acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4’-methylbiphenyl: Similar biphenyl core with a cyano group but lacks the acetamide moiety.
4’-Cyano-[1,1’-biphenyl]-4-ylamine: Contains a cyano group and an amine instead of an acetamide.
N-(2-(2,3-Dimethylphenyl)amino)-2-oxoethyl)acetamide: Similar acetamide moiety but lacks the biphenyl core.
Uniqueness
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide is unique due to its combination of a biphenyl core, cyano group, and acetamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[2-[4-(4-cyanophenyl)phenoxy]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-4-3-5-23(18(17)2)28-24(29)15-27-25(30)16-31-22-12-10-21(11-13-22)20-8-6-19(14-26)7-9-20/h3-13H,15-16H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
MUIGNCQPGCGGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C |
Origin of Product |
United States |
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